molecular formula C21H27N3O B13387265 N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine CAS No. 14030-77-4

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine

Katalognummer: B13387265
CAS-Nummer: 14030-77-4
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: SFNKTTXBZXVGOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine is a synthetic compound belonging to the benzimidazole class of chemicals

Vorbereitungsmethoden

The synthesis of N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine involves several steps. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with 2-(1H-benzimidazol-1-yl)ethanamine in the presence of a base to form the intermediate product. This intermediate is then reacted with diethylamine under controlled conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel analgesics and anti-inflammatory drugs.

    Industry: The compound is used in the synthesis of other benzimidazole derivatives, which have applications in various industrial processes.

Wirkmechanismus

The mechanism of action of N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, leading to analgesic and sedative effects. The compound’s interaction with these receptors triggers a cascade of intracellular signaling pathways, resulting in the modulation of pain perception and other physiological responses.

Vergleich Mit ähnlichen Verbindungen

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine is structurally similar to other benzimidazole derivatives, such as etonitazene, metonitazene, and isotonitazene . it is unique in its specific substitution pattern and the presence of the 4-methoxyphenyl group, which may contribute to its distinct pharmacological properties. Compared to its analogs, this compound may exhibit different potency, efficacy, and safety profiles, making it a valuable subject of study in medicinal chemistry and pharmacology.

Eigenschaften

CAS-Nummer

14030-77-4

Molekularformel

C21H27N3O

Molekulargewicht

337.5 g/mol

IUPAC-Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine

InChI

InChI=1S/C21H27N3O/c1-4-23(5-2)14-15-24-20-9-7-6-8-19(20)22-21(24)16-17-10-12-18(25-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3

InChI-Schlüssel

SFNKTTXBZXVGOH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.